molecular formula C9H17NO2 B1478015 9-Methoxy-6-oxa-2-azaspiro[4.5]decane CAS No. 2097948-12-2

9-Methoxy-6-oxa-2-azaspiro[4.5]decane

Cat. No.: B1478015
CAS No.: 2097948-12-2
M. Wt: 171.24 g/mol
InChI Key: CSLHKJHODQRYOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Methoxy-6-oxa-2-azaspiro[4.5]decane is a spirocyclic chemical scaffold of significant interest in medicinal chemistry and drug discovery. This compound features a unique structure that incorporates ether and amine functionalities within a rigid spiro[4.5]decane system, making it a valuable building block for the synthesis of more complex molecules . Spirocyclic scaffolds like the oxa-azaspiro[4.5]decane core are increasingly prominent in pharmaceutical research due to their three-dimensionality and potential to improve the physicochemical properties of drug candidates . Research indicates that such spiro structures are promising for the production of important biologically active compounds . While the specific biological pathway for this compound is compound-dependent, its primary research value lies in its use as a versatile synthetic intermediate. It can be functionalized to create diverse compound libraries for screening against various biological targets. For instance, closely related derivatives, such as the 2-(2-Azidoethyl) analog, are utilized in chemical synthesis as intermediates, highlighting the reactivity of the core structure . Similarly, other spiro[4.5]decane derivatives have been explored as neuropeptide Y5 receptor antagonists for the potential treatment of disorders like obesity and binge eating . This compound is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can leverage this high-purity building block to develop novel molecules for chemical biology and pharmaceutical applications.

Properties

IUPAC Name

9-methoxy-6-oxa-2-azaspiro[4.5]decane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-11-8-2-5-12-9(6-8)3-4-10-7-9/h8,10H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSLHKJHODQRYOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCOC2(C1)CCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Potential Pharmaceutical Applications:
The compound is being explored as a precursor for synthesizing potential pharmaceuticals aimed at treating neurological disorders and inflammatory conditions. Its ability to interact with biological targets suggests it may play a role in drug development, particularly in creating compounds that can modulate neurotransmitter systems or inflammatory pathways.

Case Study:
Research has shown that derivatives of 9-Methoxy-6-oxa-2-azaspiro[4.5]decane exhibit activity as opioid receptor agonists, which are crucial in pain management therapies. This highlights the compound's potential in developing analgesics with fewer side effects compared to traditional opioids.

Organic Synthesis

Building Block for Complex Molecules:
this compound serves as an important intermediate in the synthesis of more complex organic compounds. Its spirocyclic structure allows for the introduction of various functional groups through established organic reactions, facilitating the development of new chemical entities with diverse properties .

Synthetic Pathways:
The compound can undergo various chemical reactions, including substitution and oxidation processes, making it adaptable for different synthetic routes. For instance, its chloro derivatives can be synthesized via nucleophilic substitution reactions, leading to new derivatives with potential biological activity.

Biochemical Research

Interactions with Biological Molecules:
In biochemical studies, this compound can be utilized to investigate interactions with enzymes and receptors. This is particularly relevant in understanding its mechanism of action at the molecular level, where it may influence cellular signaling pathways or gene expression profiles .

Mechanism of Action:
The compound's mechanism involves covalent bonding with nucleophilic sites on proteins, potentially inhibiting their function or altering their activity. Such interactions are vital for elucidating drug-target relationships and optimizing therapeutic efficacy .

Case Studies and Research Findings

Study Focus Findings
Opioid Receptor Agonist DevelopmentDerivatives show promise as analgesics with reduced side effects compared to traditional opioids.
Organic Synthesis PathwaysDemonstrated versatility in forming complex molecules through various chemical reactions .
Enzyme Interaction StudiesRevealed potential for modulating enzyme activities, influencing cellular processes significantly.

Comparison with Similar Compounds

Structural Variations in Spiroheterocycles

The following table highlights key structural differences and similarities between 9-Methoxy-6-oxa-2-azaspiro[4.5]decane and related compounds:

Compound Name Heteroatom Positions Substituents Key Properties/Applications References
This compound 6-oxa, 2-aza 9-methoxy Rigid scaffold for drug design
6-Oxa-2-azaspiro[4.5]decane hydrochloride 6-oxa, 2-aza None (parent scaffold) Intermediate for functionalization
6-Oxa-9-azaspiro[4.5]decane hydrochloride 6-oxa, 9-aza None Altered nitrogen position
2-Benzyl-6-oxa-2-azaspiro[4.5]decan-9-amine 6-oxa, 2-aza 2-benzyl, 9-amine Potential CNS-targeting ligand
7-Methyl-6-oxa-9-azaspiro[4.5]decane 6-oxa, 9-aza 7-methyl Enhanced lipophilicity
9-Boc-6-oxa-9-azaspiro[4.5]decane 6-oxa, 9-aza 9-Boc (protective group) Solubility for peptide coupling
7,9-Diphenyl-1,4-dioxa-8-azaspiro[4.5]decane 1,4-dioxa, 8-aza 7,9-diphenyl Electron-deficient aromatic systems

Physicochemical Properties

  • Electronic Effects : The 9-methoxy group in the target compound donates electron density via resonance, contrasting with electron-withdrawing substituents like chlorophenyl or benzothiazolyl groups in analogs .
  • Spectroscopic Data : Benzylic C-H stretching in benzothiazolyl derivatives appears at higher wavelengths (IR) due to conjugation with electron-withdrawing groups .
  • Thermal Stability : Copper complexes of related spiro scaffolds (e.g., 6-oxo-9-deazapurine derivatives) exhibit stability up to 200°C, as shown by thermogravimetric analysis .

Preparation Methods

Rhodium(II)-Catalyzed Spirocyclization via Oxonium Ylides

A prominent method for accessing the 6-oxa-2-azaspiro[4.5]decane scaffold, closely related to 9-methoxy derivatives, involves Rh(II)-catalyzed spirocyclizations using cyclic α-diazocarbonyl compounds. This method proceeds through the formation of Rh(II) carbene intermediates, which interact with tetrahydrofuran (THF) to form oxonium ylides. These ylides undergo Stevens-type rearrangements leading to ring expansion and formation of the spirocyclic framework.

  • Key Features:

    • Utilizes cyclic α-diazocarbonyl compounds as carbene precursors.
    • Rh(II) catalysts facilitate carbene generation and subsequent spirocyclization.
    • The reaction competes with C–H insertion pathways, yielding alternative pyrrolidine scaffolds.
    • The method provides medicinally relevant 6-oxa-2-azaspiro[4.5]decane frameworks with potential for functionalization.
  • Reaction Conditions:

    • Typically performed under mild conditions with Rh(II) catalysts.
    • Solvent often includes tetrahydrofuran, which acts as both solvent and reactant.
    • Reaction times and temperatures are optimized based on substrate and catalyst.
  • Research Findings:
    Dmitry Dar’in et al. (2020) demonstrated this approach, highlighting the mechanistic pathway and synthetic utility for creating the 6-oxa-2-azaspiro[4.5]decane scaffold.

Flow Chemistry and Azide-Mediated SN2 Reactions

Another synthetic approach, although focused on related spirocyclic amines, involves continuous flow chemistry to generate azaspiro compounds efficiently and safely. This method employs an azide-mediated SN2 reaction followed by Staudinger reduction to form amine-functionalized spirocycles.

  • Key Features:

    • Continuous flow reactors optimize temperature, residence time, and stoichiometry.
    • Azide intermediates are handled safely by limiting accumulation.
    • The process enables scale-up with high yield and enantiomeric purity.
  • Reaction Conditions:

    • Reaction temperatures up to 150 °C with sodium azide.
    • Use of triphenylphosphine in 2-methyltetrahydrofuran for Staudinger reduction.
    • Hydrolysis steps integrated in flow for continuous processing.
  • Research Findings:
    This method was applied to synthesize chiral azaspiro amines with 82% yield and 97.8% enantiomeric excess, showing potential adaptability for related spirocyclic compounds.

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Advantages Limitations/Notes Reference
Rh(II)-Catalyzed Spirocyclization Cyclic α-diazocarbonyls, Rh(II) catalyst, THF High selectivity for spiro scaffold; medicinal relevance Competes with C–H insertion; requires diazo precursors
Flow Chemistry Azide SN2 & Staudinger Reduction Sodium azide, triphenylphosphine, 2-MeTHF, flow reactor Safe handling of azides; scalable; high ee Requires flow setup; specific to amine derivatives
Formulation Preparation DMSO, PEG300, Tween 80, corn oil Ensures solubility and clarity for biological use Not a synthetic method but critical for application

Research Findings and Analysis

  • The Rh(II)-catalyzed spirocyclization represents a novel and efficient entry to the 6-oxa-2-azaspiro[4.5]decane core, including 9-methoxy derivatives, by exploiting carbene chemistry and oxonium ylides. This method allows for the construction of complex spirocyclic frameworks under relatively mild conditions and has been validated by mechanistic studies and synthetic applications.

  • Flow chemistry approaches enhance safety and scalability, particularly for intermediates involving potentially hazardous azides. Although focused on related spirocyclic amines, the principles of continuous processing and integrated reductions may be adapted for 9-methoxy-6-oxa-2-azaspiro[4.5]decane synthesis.

  • Formulation insights from stock solution preparation provide practical knowledge for handling and applying the compound in biological contexts, which is essential for medicinal chemistry development phases.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 9-Methoxy-6-oxa-2-azaspiro[4.5]decane and its derivatives?

  • Methodological Answer : The compound can be synthesized via multicomponent condensation reactions involving spirocyclic intermediates. For example, analogous spiro compounds are prepared by refluxing Schiff bases (e.g., 4-dimethylamino-benzylidene derivatives) with spirocyclic diones (e.g., 2-Oxa-spiro[3.4]octane-1,3-dione) in dry benzene at 80°C for 3 hours, followed by recrystallization in anhydrous THF . Modifications to the substituents (e.g., R-groups on benzothiazole) can be achieved by varying the Schiff base precursors .

Q. How is the purity and structural integrity of this compound validated in synthetic workflows?

  • Methodological Answer : Post-synthesis characterization typically employs high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. For spirocyclic analogs, X-ray crystallography is critical to confirm spatial configuration, as seen in studies of related compounds like 3,4-O-isopropylidene-2-methyl-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione . Recrystallization solvents (e.g., dioxane or THF) must be rigorously dried to avoid hydration artifacts .

Q. What safety protocols are recommended for handling spirocyclic compounds like this compound?

  • Methodological Answer : Use flame-retardant antistatic lab coats and nitrile gloves inspected for integrity. Respiratory protection (e.g., N95 masks) is advised during powder handling. Contaminated gloves must be disposed of as hazardous waste .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the spirocyclic core in this compound?

  • Methodological Answer : Conformational rigidity due to the spirocyclic structure limits rotational freedom, favoring regioselective reactions. For example, nucleophilic attack at the azaspiro nitrogen is sterically hindered, requiring catalysts like pyrrolidine in THF at 65°C to achieve amide formation . Computational modeling (e.g., DFT) can predict reactive sites by analyzing bond angles (e.g., C9–C10–C11: 116.8°) and torsional strain .

Q. What analytical challenges arise in distinguishing isomeric byproducts during synthesis?

  • Methodological Answer : Isomeric impurities (e.g., oxa/aza positional isomers) can be resolved via chiral HPLC using columns like Chromolith® RP-18e. For example, spirocyclic analogs with methoxy groups show distinct retention times under gradient elution (acetonitrile/water with 0.1% TFA) . Confirmation via tandem MS/MS fragmentation patterns is recommended .

Q. How does the methoxy group at the 9-position modulate the compound’s physicochemical properties?

  • Methodological Answer : The methoxy group enhances solubility in polar aprotic solvents (e.g., DMSO) but reduces membrane permeability, as observed in logP comparisons of methoxy vs. hydroxy-substituted spirocycles . Stability studies under acidic conditions (pH 3–5) reveal hydrolytic degradation of the methoxy group, necessitating pH-controlled formulations .

Q. What strategies resolve contradictions in spectral data (e.g., IR vs. NMR) for spirocyclic compounds?

  • Methodological Answer : Discrepancies between IR carbonyl stretches (e.g., 9.58 µm) and NMR carbonyl signals may arise from tautomerism or crystal packing effects. Single-crystal X-ray diffraction is definitive for structural assignments, as demonstrated for 3,3-dimethyl-1-oxa-4-azaspiro[4.5]decane .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.